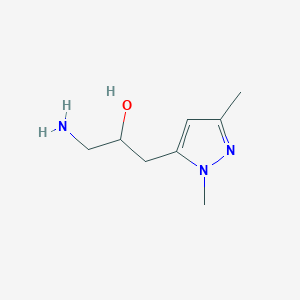
1-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-2-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group and a hydroxyl group, making it an interesting target for various chemical and biological studies.
Preparation Methods
The synthesis of 1-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while substitution reactions may introduce different functional groups onto the pyrazole ring .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems. In biology and medicine, it has been studied for its potential pharmacological activities, including antileishmanial and antimalarial effects . Additionally, it is used in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 1-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, pyrazole-bearing compounds are known to exhibit diverse pharmacological effects by interacting with enzymes and receptors involved in various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-2-ol can be compared with other similar compounds such as 5-amino-1,3-dimethylpyrazole and hydrazine-coupled pyrazoles . These compounds share structural similarities but may differ in their reactivity, biological activities, and applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-amino-3-(2,5-dimethylpyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-6-3-7(11(2)10-6)4-8(12)5-9/h3,8,12H,4-5,9H2,1-2H3 |
InChI Key |
YFDBDDQLWZWQGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CC(CN)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















